

CLP-3094: An In-depth Technical Guide to its Pharmacological Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CLP-3094 is a novel small molecule exhibiting a unique dual pharmacology as a potent antagonist of the G-protein coupled receptor 142 (GPR142) and an inhibitor of the androgen receptor (AR). This technical guide provides a comprehensive overview of the pharmacological properties of **CLP-3094**, including its mechanism of action, in vitro and in vivo activities, and the associated signaling pathways. The information is intended to support further research and development of this compound for potential therapeutic applications in inflammatory diseases and oncology.

Introduction

CLP-3094 has emerged as a significant pharmacological tool and potential therapeutic candidate due to its distinct inhibitory actions on two clinically relevant targets: GPR142 and the androgen receptor. GPR142, a receptor for aromatic amino acids like L-tryptophan, is implicated in metabolic and inflammatory processes[1][2]. The androgen receptor is a well-established driver of prostate cancer progression[3]. This document collates the available preclinical data on **CLP-3094** to serve as a detailed resource for the scientific community.

Mechanism of Action

CLP-3094 exerts its biological effects through two primary mechanisms:



- GPR142 Antagonism: **CLP-3094** is a selective and potent antagonist of GPR142. It competitively inhibits the binding of endogenous ligands such as L-tryptophan to the receptor, thereby blocking the downstream signaling cascades. GPR142 is known to couple to Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium[1].
- Androgen Receptor Inhibition: CLP-3094 acts as a binding function 3 (BF3)-directed inhibitor
 of the androgen receptor. This mode of inhibition disrupts the transcriptional activity of the
 AR, which is crucial for the growth and survival of androgen-dependent tissues and
 tumors[3][4].

In Vitro Pharmacological Properties

The in vitro activity of **CLP-3094** has been characterized in various cellular and biochemical assays. A summary of its potency against GPR142 and the androgen receptor is provided in the tables below.

GPR142 Antagonist Activity

Assay Type	Cell Line/Syste m	Species	Agonist (Concentrat ion)	IC50 (μM)	Reference
Aequorin Assay (Ca2+ flux)	CHO-K1 expressing GPR142	Mouse	L-tryptophan (200 μM)	0.2	[4]
Aequorin Assay (Ca2+ flux)	CHO-K1 expressing GPR142	Human	L-tryptophan (1 mM)	2.3	[4]
Inositol Phosphate Accumulation (SPA)	HEK293 expressing GPR142	-	-	-	[4]

Androgen Receptor Inhibitory Activity



Assay Type	Cell Line/System	IC50 (μM)	Reference
AR Transcriptional Activity	-	4	[4]

Effects on Pancreatic Islets and β-Cells

CLP-3094 has been shown to inhibit insulin secretion from pancreatic islets that is induced by L-tryptophan and other GPR142 agonists[4]. In MIN6 pancreatic β -cells, **CLP-3094** (at 0.7 μ M for 48 hours) was observed to inhibit the palmitic acid-induced increase in the expression of PDX-1, NKX6.1, and MAFA, proteins crucial for β -cell function and identity[4].

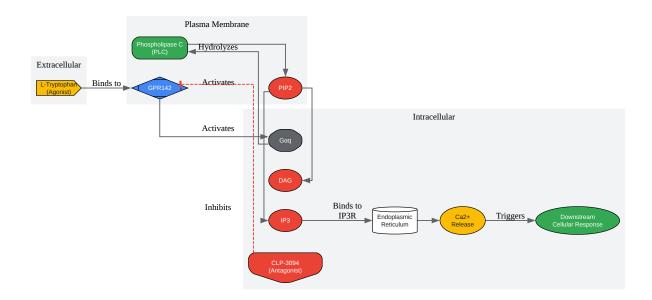
In Vivo Pharmacology

In a preclinical model of collagen-induced arthritis (CIA) in mice, intraperitoneal administration of **CLP-3094** at doses of 30 and 100 mg/kg daily for 11 days resulted in a dose-dependent and significant reduction in the severity of arthritis scores compared to vehicle-treated animals[4][5]. This finding suggests a potential role for GPR142 in inflammatory processes and highlights the therapeutic potential of **CLP-3094** in inflammatory diseases[2].

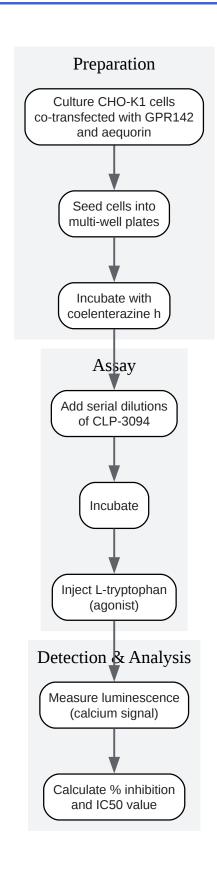
Signaling Pathways GPR142 Signaling

GPR142 is a G-protein coupled receptor that primarily signals through the G α q pathway. Upon activation by an agonist, GPR142 facilitates the exchange of GDP for GTP on the G α q subunit. The activated G α q-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+triggers various downstream cellular responses.









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References

- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. Discovery and pharmacological effects of a novel GPR142 antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
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